Protein SSX4 (51-70)
Description
Properties
sequence |
MKLNYEVMTKLGFKVTLPPF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (51-70) |
Origin of Product |
United States |
Scientific Research Applications
Immunogenicity and Cancer Research
1. Expression in Tumors:
Research indicates that SSX4 is expressed in a subset of epithelial ovarian cancer (EOC) specimens. In a study involving 120 EOC samples, aberrant expression of SSX4 was found in approximately 16% of cases, highlighting its potential as a target for immunotherapy .
2. T-cell Responses:
SSX4 (51-70) has been shown to stimulate CD4+ T-cell responses in patients with tumors expressing this antigen. In vitro studies demonstrated that peripheral blood mononuclear cells from patients could be stimulated with peptide pools that included SSX4 (51-70), leading to the identification of specific T-cell clones reactive to this epitope .
3. HLA Class II Restriction:
The recognition of SSX4 (51-70) by T-cells is restricted by specific HLA class II alleles. For instance, one study identified that the T-cell response to this peptide was associated with the HLA-DRB1*08 allele, indicating a potential pathway for personalized immunotherapy approaches targeting this antigen .
Case Study 1: Ovarian Cancer Immunotherapy
A clinical study assessed the presence of SSX4-specific CD4+ T-cells in ovarian cancer patients. The findings revealed that these T-cells could recognize and respond to the native SSX4 protein after processing by antigen-presenting cells. This suggests that vaccination strategies using SSX-derived peptides could be effective in eliciting an immune response against tumors expressing this antigen .
Case Study 2: Melanoma Patients
In melanoma patients, similar reactivity towards SSX4 (51-70) was observed. The study indicated that specific CD4+ T-cells were able to recognize this peptide efficiently, further supporting its role as a viable target for immunotherapeutic interventions .
Potential Applications in Immunotherapy
1. Vaccine Development:
The identification of SSX4 (51-70) as an immunogenic epitope opens avenues for developing peptide-based vaccines aimed at inducing specific immune responses against tumors expressing this antigen. Such vaccines could be tailored based on individual HLA profiles to enhance efficacy.
2. Monitoring Immune Responses:
The methodologies developed for assessing SSX4-specific T-cell responses can be utilized for monitoring patient responses during clinical trials involving immunotherapies targeting cancer/testis antigens .
3. Combination Therapies:
Combining SSX4-targeted therapies with other treatment modalities such as checkpoint inhibitors may enhance overall therapeutic outcomes in cancer patients.
Comparison with Similar Compounds
Comparative Analysis with Homologous Peptides
Structural and Functional Comparison with SSX1 and SSX2
SSX4 (51-70) shares high homology with analogous regions in SSX1 and SSX2, which are the most frequently involved SSX isoforms in synovial sarcoma translocations . Below is a comparative overview:
Key Findings:
Structural Conservation : The 51–70 regions across SSX1, SSX2, and SSX4 are structurally conserved, residing within domains critical for transcriptional regulation (SSXRD/SSXDD) .
Functional Divergence: SSX4 (51-70) interacts with EMT-inducing factors (Snail/Slug), unlike SSX1 and SSX2, which predominantly engage chromatin remodelers . SSX1 and SSX2 exhibit antigenic properties (e.g., SSX2 as HOM-MEL-40), but SSX4’s immunogenicity remains unstudied .
Fusion Protein Context: In SS18-SSX fusions, the KRAB domain (present in wild-type SSX4) is lost, but the 51–70 region is retained, enabling novel interactions that drive oncogenesis .
Comparison with Non-SSX Peptides
While arrestin peptide Arr(51-70) () shares nomenclature similarity, it is functionally unrelated to SSX4 (51-70). Arrestin peptides compete with full-length proteins for rhodopsin binding, a mechanism distinct from SSX4’s transcriptional roles .
Preparation Methods
Expression and Purification of SSX-4 Protein and Peptides
1.1 Recombinant Protein Expression
- The full-length SSX-4 protein is commonly expressed in Escherichia coli using recombinant DNA technology.
- The SSX-4 cDNA is cloned into an expression vector such as pQE30, which includes a six-histidine tag at the amino terminus to facilitate purification.
- Expression is induced in E. coli, and the protein is produced as a fusion protein with the histidine tag.
- The recombinant SSX-4 protein is purified by nickel chelate affinity chromatography exploiting the six-histidine tag.
- Elution is performed using a pH gradient, typically in a buffer containing 8 M urea, 100 mM phosphate, and 10 mM Tris at pH 4.5.
- Following affinity chromatography, step-gradient dialysis is employed to gradually reduce urea concentration to 2 mM in phosphate-buffered saline (PBS), allowing proper refolding of the protein.
1.3 Preparation of Specific Peptides (e.g., SSX4 51-70)
- Synthetic peptides spanning the SSX-4 protein sequence, including the 51-70 amino acid segment, are chemically synthesized using solid-phase peptide synthesis.
- Overlapping peptides (usually 20 amino acids long with 10 amino acid overlaps) are prepared to cover the entire protein sequence for immunological assays.
- These peptides are purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm identity and purity.
Generation of Antigen-Presenting Cells and T Cell Stimulation
2.1 Monocyte-Derived Dendritic Cells (DCs)
- CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic cell sorting.
- These monocytes are cultured in a medium supplemented with recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) and interleukin-4 (rhIL-4) for 6 days to differentiate into dendritic cells.
2.2 Loading DCs with SSX-4 Protein or Peptides
- Purified SSX-4 protein or synthetic peptides (including SSX4 51-70) are incubated with dendritic cells for approximately 12 hours.
- After incubation, DCs are washed to remove excess protein or peptides before use in antigen recognition assays.
2.3 In Vitro Stimulation of CD4+ T Cells
- CD4+ T cells isolated from melanoma patients or healthy donors are stimulated in vitro with autologous antigen-presenting cells (APCs) loaded with SSX-4 peptides.
- The stimulation is typically performed in culture media supplemented with cytokines such as IL-2 and IL-7 to support T cell growth.
- Multiple rounds of stimulation (e.g., two cycles of in vitro stimulation) enhance the expansion of SSX-4-specific CD4+ T cells.
Functional Assays for Prepared Peptides
- The immunogenicity of the SSX4 51-70 peptide is assessed by measuring interferon-gamma (IFN-γ) secretion from CD4+ T cells upon peptide stimulation.
- Intracellular cytokine staining and flow cytometry are used to quantify the frequency of peptide-specific IFN-γ-secreting CD4+ T cells.
- Brefeldin A is added during stimulation to inhibit cytokine secretion, allowing intracellular accumulation for detection.
Summary Table: Preparation and Characterization of SSX4 (51-70) Peptide
| Step | Methodology | Key Reagents/Equipment | Outcome/Notes |
|---|---|---|---|
| Cloning | SSX-4 cDNA cloned into pQE30 vector | Molecular cloning kits, restriction enzymes | Enables recombinant protein expression with His-tag |
| Expression | Induced in E. coli | IPTG inducer, bacterial culture systems | Produces His-tagged SSX-4 protein |
| Purification | Nickel chelate affinity chromatography | His-Bind Resin, urea buffer | Purified denatured protein, refolded via dialysis |
| Peptide Synthesis | Solid-phase peptide synthesis (20-mer peptides overlapping) | Automated peptide synthesizer, HPLC | High purity synthetic peptides including 51-70 segment |
| DC Generation | Culture of CD14+ monocytes with rhGM-CSF and rhIL-4 | Magnetic cell sorter, cytokines | Differentiated antigen-presenting dendritic cells |
| Peptide Loading on DCs | Incubation with purified protein/peptides | Incubation chambers | DCs loaded with antigen for T cell stimulation |
| T Cell Stimulation | Co-culture with autologous CD4+ T cells | Culture media with IL-2, IL-7 | Expansion of SSX-4-specific CD4+ T cells |
| Immunogenicity Assay | IFN-γ intracellular staining and flow cytometry | Anti-CD4, anti-IFN-γ antibodies, flow cytometer | Quantitative assessment of peptide-specific T cell response |
Research Findings on SSX4 (51-70) Peptide Preparation
- The SSX4 51-70 peptide is part of immunogenic epitopes recognized by CD4+ T cells in melanoma patients, indicating successful preparation and functional relevance in immunotherapy research.
- Multiple overlapping peptides, including 51-70, have been shown to stimulate IFN-γ secretion from patient-derived T cells, confirming the peptide's antigenicity and proper preparation.
- The preparation method combining recombinant protein expression and synthetic peptide synthesis ensures availability of both full-length protein and specific peptide epitopes for comprehensive immunological studies.
Q & A
Q. How should conflicting functional annotations of SSX4 (51-70) in literature be addressed in a discussion section?
- Answer : Systematically compare experimental conditions (e.g., cell lines, assay types) across studies. Use funnel plots to assess publication bias in meta-analyses. Propose hypotheses (e.g., post-translational modifications) for follow-up studies, citing gaps identified in systematic reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
